

Spectroscopic Analysis of Prodigiosin Hydrochloride: A Technical Guide

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin, a tripyrrolic red pigment produced by various bacteria, and its hydrochloride salt have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. Accurate and thorough characterization of this molecule is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic analysis of **prodigiosin hydrochloride**, with a focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is a fundamental technique for the characterization of prodigiosin, primarily used to determine its maximum absorbance ( $\lambda$ max), which is influenced by the solvent and pH of the solution.

## **Quantitative Data**

The UV-Vis absorption maxima of prodigiosin are sensitive to the surrounding chemical environment. In its protonated (hydrochloride) form, prodigiosin exhibits a characteristic absorption peak in the visible region. The following table summarizes the reported  $\lambda$ max values in different solvents and pH conditions.



Solvent/Condition	Maximum Absorbance (λmax)	Reference
Acidified Ethanol	536 nm	[1]
Acidified Methanol	535 nm	
Methanol	536 nm	[2]
Basic Ethanol (yellow form)	462 nm	[1]

Table 1: UV-Vis Absorption Maxima of Prodigiosin under Various Conditions.

## **Experimental Protocol**

A detailed methodology for the UV-Vis analysis of **prodigiosin hydrochloride** is outlined below:

#### 1. Sample Preparation:

- Accurately weigh a small amount of prodigiosin hydrochloride powder.
- Dissolve the sample in a suitable solvent, such as methanol or ethanol, to a final concentration appropriate for spectroscopic analysis (typically in the μg/mL range).
- For analysis under acidic conditions, a small amount of a dilute acid (e.g., 0.1 M HCl) can be added to the solvent prior to dissolving the sample. For basic conditions, a dilute base (e.g., 0.1 M NaOH) can be used.

#### 2. Instrumentation:

- Use a calibrated double-beam UV-Vis spectrophotometer.
- Set the wavelength range for scanning, typically from 200 to 800 nm, to capture the full absorption spectrum.

#### 3. Data Acquisition:

Use the solvent as a blank to zero the instrument.



- Record the absorbance spectrum of the **prodigiosin hydrochloride** solution.
- Identify the wavelength of maximum absorbance (λmax).

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for the structural elucidation of **prodigiosin hydrochloride**, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

## **Quantitative Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of prodigiosin are complex due to the molecule's intricate structure. The following tables provide a summary of the chemical shift assignments for prodigiosin in deuterated chloroform (CDCl<sub>3</sub>).[3]



Atom Number	¹H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
3	6.92	117.8
4	6.36	110.1
5	7.23	128.2
8	-	127.4
9	-	148.1
1'	-	-
3'	6.84	115.3
4'	6.11	95.1
5'	-	125.1
1"	-	-
3"	2.30	128.9
4"	-	124.5
5"	-	145.2
Methoxy	3.98	58.7
C1'''	2.60	31.8
C2'''	1.65	29.5
C3'''	1.35	26.8
C4'''	1.30	22.6
C5'''	0.90	14.1
Methyl (on C2")	2.15	12.7

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Assignments for Prodigiosin in CDCl<sub>3</sub>.[3]

# **Experimental Protocol**

### Foundational & Exploratory





The following protocol outlines the steps for acquiring high-quality NMR spectra of **prodigiosin hydrochloride**:

- 1. Sample Preparation:
- Dissolve approximately 2-5 mg of prodigiosin hydrochloride in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrumentation:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Tune and match the probe for the desired nuclei (1H and 13C).
- Shim the magnetic field to achieve optimal resolution.
- 3. Data Acquisition:
- ¹H NMR:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required compared to the <sup>1</sup>H spectrum due to the lower natural abundance of <sup>13</sup>C.
- 2D NMR (for complete structural assignment):
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

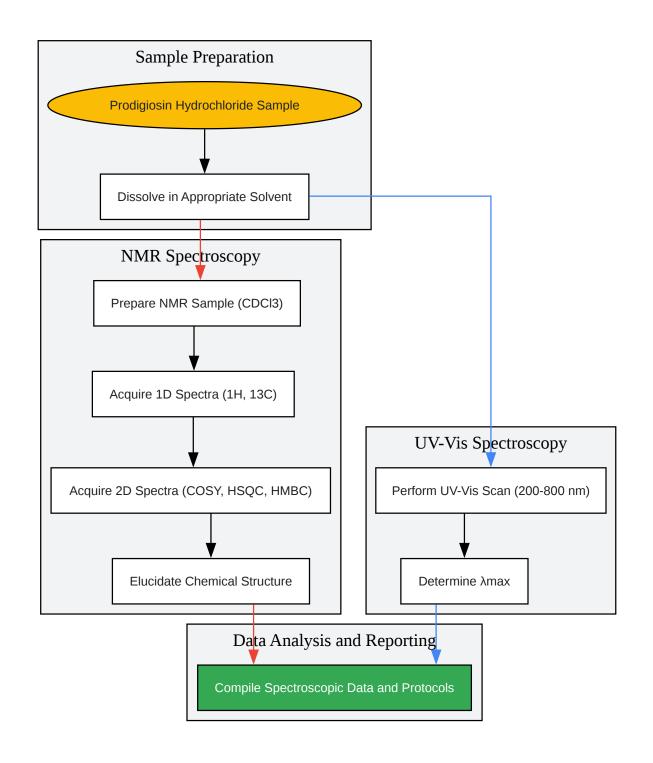


 HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the general workflow for the spectroscopic analysis of **prodigiosin hydrochloride**.





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